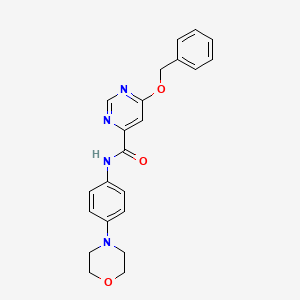

6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-6-phenylmethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c27-22(25-18-6-8-19(9-7-18)26-10-12-28-13-11-26)20-14-21(24-16-23-20)29-15-17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNJNTGPBVAQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=NC=N3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine derivative class, which has gained attention for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and antiviral properties, as well as its mechanism of action and structure-activity relationships (SAR).

Antimicrobial Activity

Research indicates that 6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide exhibits significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways critical for bacterial growth .

Antiviral Activity

The compound has also shown promising antiviral properties. Studies have reported that it effectively inhibits viral replication in cell cultures, particularly against viruses such as HIV and other enveloped viruses. The antiviral mechanism may involve interference with viral entry or replication processes, although specific pathways remain to be fully elucidated .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrimidine derivatives suggest that modifications to the substituents on the pyrimidine ring can significantly influence biological activity. For instance, the presence of electron-donating groups such as methoxy or benzyloxy enhances antimicrobial potency, while certain substitutions can improve selectivity against specific targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including 6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide. The compound was tested against a panel of clinical isolates, demonstrating a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus and E. coli. These results indicate its potential as a lead compound for further development in antimicrobial therapy.

Case Study 2: Antiviral Activity Assessment

In another investigation, the antiviral activity of the compound was assessed using MT-4 cells infected with HIV. The compound exhibited an EC value of 0.35 µM, indicating potent inhibition of viral replication compared to control compounds. Further mechanistic studies suggested that it may inhibit reverse transcriptase activity, contributing to its antiviral effects .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that 6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function, although further studies are required to elucidate the precise pathways involved.

2. Antiviral Properties

The compound has also been investigated for its antiviral potential. It has shown promising results against specific viral targets, suggesting its utility in treating viral infections. The antiviral mechanism may involve inhibition of viral replication or interference with viral entry into host cells .

3. Kinase Inhibition

Recent studies have identified 6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide as a potent inhibitor of certain kinases involved in cancer progression. This property positions it as a potential therapeutic agent in oncology, particularly for cancers driven by aberrant kinase activity. The compound's ability to selectively inhibit these kinases could lead to new treatment strategies that minimize side effects associated with conventional chemotherapy .

Case Studies

Chemical Reactions Analysis

Benzyloxy Group Reactivity

The 6-benzyloxy group participates in:

-

Ether cleavage under acidic or reductive conditions to expose hydroxyl groups.

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl diversification, though direct examples require inference from pyrimidine analogs .

Morpholinophenyl Amide Stability

The morpholine moiety is introduced via:

-

Buchwald–Hartwig amination for aromatic C–N bond formation .

-

SNAr (nucleophilic aromatic substitution) on chloropyrimidine intermediates using morpholine .

Key SAR Findings from Analogs :

Catalytic and Solvent Effects

-

Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂-(PP)(HSO₄)₂) enhance yields in multi-component reactions (e.g., 75–92% for tetrazolo[1,5-a]pyrimidine-6-carboxamides) .

-

Solvent-free conditions improve atom economy and reduce reaction times for pyrimidine cyclizations .

Degradation and Stability Studies

While specific data for this compound is limited, pyrimidine carboxamides generally exhibit:

-

pH-dependent solubility , with lower solubility in acidic media due to protonation of the morpholine nitrogen .

-

Oxidative susceptibility at the benzyloxy group, necessitating inert atmospheres during synthesis .

Synthetic Challenges and Solutions

Comparison with Similar Compounds

Key Observations:

- Substituent Impact on Solubility: The morpholine group in the target compound and Compound 45 likely improves aqueous solubility compared to the 4-ethylphenoxy () or trifluoromethylpyridyl (Compound 46) groups, which are more lipophilic .

- Synthetic Challenges : Lower yields (e.g., 23% for Compound 46) suggest that bulkier substituents (e.g., trifluoromethylpyridyl) complicate synthesis. The target compound’s benzyloxy group may offer synthetic simplicity compared to fluorinated analogs .

- Purity Trends : Compound 45 achieves 100% HPLC purity despite a moderate 30% yield, indicating efficient purification protocols, which might be applicable to the target compound .

Functional and Hypothetical Activity Comparisons

While biological data for the target compound is absent in the evidence, inferences can be drawn from analogs:

- Antitubercular Potential: Compound 45, with a 4-fluorobenzyl group, was developed for antitubercular activity. The target compound’s benzyloxy group may offer similar tubercular inhibition but with altered pharmacokinetics due to reduced electronegativity .

- Kinase Inhibition: Quinoline derivatives (Evidences 3–6) with benzyloxy groups target kinase pathways. The target’s pyrimidine core, being smaller than quinoline, might favor selectivity for different enzyme binding pockets .

- Metabolic Stability : The morpholine group in the target compound could enhance metabolic stability compared to ’s piperidine-carboxamide, which lacks oxygen-based hydrogen bonding .

Physicochemical Properties

- Lipophilicity: The benzyloxy group in the target compound likely increases logP compared to Compound 45’s 4-fluorobenzyl group but remains lower than ’s 4-ethylphenoxy derivative .

- Molecular Weight: The target compound (~422 Da) falls within the range of drug-like molecules, similar to Compound 45 (422 Da) and smaller than quinoline analogs (–6) .

Q & A

Q. What are the key synthetic routes for 6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including condensation of pyrimidine precursors with benzyloxy and morpholinophenyl groups. Key steps include:

- Coupling reactions : Amide bond formation between the pyrimidine carboxylic acid and the 4-morpholinophenylamine using coupling agents like EDCl/HOBt .

- Protection/deprotection : Benzyloxy groups may require protection (e.g., with tert-butyldimethylsilyl chloride) to prevent side reactions .

- Optimization : Solvent choice (DMF or DCM), temperature control (0–60°C), and reaction time (12–24 hrs) significantly impact yield. Green chemistry principles, such as using aqueous-phase reactions, can reduce environmental impact .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. HPLC monitoring ensures intermediates meet ≥95% purity thresholds .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., benzyloxy protons at δ 4.8–5.2 ppm, morpholine protons at δ 3.6–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 406.18) .

- High-Performance Liquid Chromatography (HPLC) : Retention time comparison with standards and ≥95% peak area purity .

Q. What initial biological screening assays are recommended to assess its activity?

- Enzyme inhibition assays : Test against kinases (e.g., PI3K, mTOR) using fluorescence-based ADP-Glo™ kits .

- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, HeLa) to determine IC values .

- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Dose-response analysis : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .

- Orthogonal assays : Cross-validate kinase inhibition with Western blotting for downstream phosphorylation markers (e.g., Akt for PI3K inhibition) .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of observed discrepancies .

Q. What computational strategies can predict interaction mechanisms with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites (e.g., ATP-binding pocket of mTOR) .

- Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Gaussian 09 for electronic structure analysis of key interactions (e.g., hydrogen bonds with morpholine oxygen) .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

- Systematic substitution : Synthesize analogs with variations in the benzyloxy (e.g., halogenated or methylated benzyl groups) and morpholinophenyl moieties .

- Biochemical profiling : Test analogs against a panel of 50+ kinases to identify selectivity trends .

- 3D-QSAR modeling : CoMFA or CoMSIA to correlate structural features (e.g., logP, polar surface area) with activity .

Q. What strategies mitigate toxicity while maintaining efficacy during lead optimization?

- ADMET profiling : Assess metabolic stability (human liver microsomes), plasma protein binding, and hERG inhibition (patch-clamp assays) .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility and reduce off-target effects .

- In vivo models : Evaluate toxicity in zebrafish embryos (LC > 10 µM) and murine models (maximum tolerated dose studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.